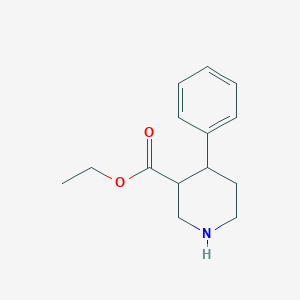

(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate

Descripción general

Descripción

(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate: is a stereoisomer of a piperidine derivative. Piperidine derivatives are a class of compounds that are widely used in the pharmaceutical industry due to their biological activity and presence in many drugs . This compound has a molecular formula of C14H19NO2 and a molecular weight of 233.31 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . The specific conditions and reagents used can vary depending on the desired product and scale of production.

Análisis De Reacciones Químicas

Types of Reactions

(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions can vary. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Analgesic Properties

The compound's structural similarity to known analgesics positions it as a candidate for pain management therapies. It is hypothesized to interact with opioid receptors in the central nervous system, potentially providing analgesic effects similar to those of established opioid medications. Research indicates that piperidine derivatives often exhibit affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors, which are crucial for pain modulation .

Antidepressant and Anticonvulsant Potential

Beyond analgesia, this compound may also be explored for its antidepressant and anticonvulsant properties. Its ability to modulate neurotransmitter systems suggests a role in treating mood disorders and seizure disorders .

Synthetic Intermediate

The compound serves as a valuable synthetic intermediate in the development of more complex molecules with desired biological activities. Its unique structure allows chemists to utilize it in multi-step synthesis processes aimed at creating novel therapeutic agents .

Table 1: Comparison of Piperidine Derivatives as Synthetic Intermediates

| Compound Name | Applications | Key Features |

|---|---|---|

| This compound | Analgesics, antidepressants | Stereochemistry influences activity |

| Piperidine | Wide range of pharmaceuticals | Basic structure for numerous derivatives |

| Evodiamine | Anticancer properties | Antiproliferative effects |

Biological Research

Piperidine derivatives are frequently employed in biological research to study their effects on various biological systems. The specific stereochemistry of this compound may influence its interactions with biological targets, making it a subject of interest for pharmacological studies .

Mechanism of Action

The mechanism involves interactions with neurotransmitter receptors and enzymes that play roles in neurotransmitter synthesis and degradation. This modulation can lead to significant biological effects relevant to various therapeutic areas .

Case Studies

Several studies have investigated the pharmacological potential of compounds structurally related to this compound:

Mecanismo De Acción

The mechanism of action of (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the central nervous system, leading to their biological effects . The exact mechanism of action may vary depending on the specific derivative and its target.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in the pharmaceutical industry.

Evodiamine: A piperidine alkaloid with antiproliferative and antimetastatic effects on various types of cancers.

Uniqueness

(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereoisomer may exhibit different pharmacological properties compared to other piperidine derivatives, making it a valuable compound for further research and development.

Actividad Biológica

(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The specific stereochemistry of the (3R,4R) configuration is crucial as it influences the compound's interactions with biological targets.

Key Properties:

- Chemical Formula: C17H23N

- Molecular Weight: 255.37 g/mol

- Stereochemistry: (3R,4R)

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Piperidine derivatives are known to modulate neurotransmitter systems, particularly those involving opioid receptors.

Key Mechanisms:

- Opioid Receptor Interactions: The compound exhibits potential affinity towards mu (μ), delta (δ), and kappa (κ) opioid receptors, which are critical in pain modulation and analgesic effects .

- Analgesic Properties: Similar compounds have been investigated for their analgesic effects, suggesting that this compound may also possess pain-relieving properties .

Analgesic Activity

Research indicates that compounds structurally related to this compound exhibit analgesic properties. For instance, studies on related piperidine derivatives demonstrated significant pain relief in animal models.

Antidepressant Potential

Given the structural similarities with known antidepressants, there is ongoing research into the potential of this compound as an antidepressant agent. Its ability to interact with serotonin and norepinephrine pathways could be a focal point for further investigation .

Research Findings

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of piperidine derivatives. For example:

- Synthesis and Evaluation: A study synthesized various piperidine analogs and evaluated their binding affinities at opioid receptors. The results indicated that modifications at the phenyl ring significantly influenced receptor selectivity and potency .

- In Vitro Studies: In vitro assays demonstrated that certain analogs exhibited high affinity for μ-opioid receptors while showing reduced activity at κ-receptors, suggesting a potential for reduced side effects commonly associated with non-selective opioids .

Propiedades

IUPAC Name |

ethyl 4-phenylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-15-9-8-12(13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKESSUGZTMZMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623671 | |

| Record name | Ethyl 4-phenylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116140-26-2 | |

| Record name | Ethyl 4-phenylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.